1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
Description
1-Piperazinecarboxylic acid, 4-(4-amino-3-pyridinyl)-, 1,1-dimethylethyl ester is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 4-amino-3-pyridinyl substituent.
- General Structure: The Boc group (1,1-dimethylethyl ester) is a common protecting group for amines, enhancing solubility and stability during synthetic processes.
- Hypothetical Properties: Based on analogs, its molecular formula is inferred as C₁₆H₂₃N₅O₂, with a molecular weight of approximately 325.4 g/mol. The amino group on the pyridine ring may enhance hydrogen-bonding capacity, affecting solubility and reactivity compared to non-polar substituents.
Properties
IUPAC Name |
tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCAZUBHOCWAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167469 | |
| Record name | 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023594-50-4 | |
| Record name | 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023594-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Piperazinecarboxylic acid, 4-(4-amino-3-pyridinyl)-, 1,1-dimethylethyl ester (CAS: 1023594-50-4) is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C14H22N4O2
- Molar Mass : 278.35 g/mol
- Synonyms : Palbociclib Impurity 82, SMA-4, tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate
Biological Activity
1-Piperazinecarboxylic acid derivatives exhibit a range of biological activities, particularly in the context of cancer research. This compound is noted for its role as an impurity in the synthesis of Palbociclib, a CDK4/6 inhibitor used in breast cancer treatment.
The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDK4 and CDK6, this compound can induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.
In Vitro Studies
Several studies have investigated the effects of this compound on various cancer cell lines:
- Breast Cancer Cells : Research indicates that 1-Piperazinecarboxylic acid derivatives can significantly reduce the viability of estrogen receptor-positive breast cancer cells by inducing apoptosis and cell cycle arrest .
- Mechanistic Insights : In vitro assays demonstrated that treatment with this compound leads to decreased phosphorylation of retinoblastoma protein (Rb), a key regulator in the cell cycle .
Case Studies
A notable case study involved the synthesis and characterization of this compound as an impurity in Palbociclib formulations. The study assessed its biological effects alongside the main drug, revealing that while it shares some properties with Palbociclib, its potency and efficacy differ significantly .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H22N4O2 |
| Molar Mass | 278.35 g/mol |
| CAS Number | 1023594-50-4 |
| Biological Activity | CDK inhibition |
| Primary Application | Cancer therapy |
Safety Profile
The safety profile of 1-Piperazinecarboxylic acid indicates potential toxicity at higher concentrations. It is classified as harmful if swallowed and can cause skin irritation . Therefore, handling precautions are necessary during laboratory synthesis and experimentation.
Scientific Research Applications
Safety Information
The compound is classified with several hazard statements indicating it may cause harm if ingested or if it comes into contact with skin. Safety precautions should be taken when handling this compound, including wearing appropriate protective equipment .
Pharmaceutical Development
1-Piperazinecarboxylic acid derivatives have been extensively studied for their potential therapeutic effects. Specifically, this compound has been identified as an impurity in the synthesis of Palbociclib, a drug used in cancer treatment targeting cyclin-dependent kinases (CDKs). The presence of such impurities can influence the efficacy and safety profiles of pharmaceutical formulations .
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activity. For example, it can be utilized in synthesizing piperazine derivatives that exhibit anti-cancer properties .
Research on Mechanisms of Action
Studies have indicated that compounds related to 1-piperazinecarboxylic acid can interact with specific biological targets, influencing pathways involved in cell proliferation and apoptosis. Understanding these mechanisms is crucial for developing targeted therapies for diseases such as cancer .
Case Study 1: Palbociclib Impurity Analysis
A study focused on the characterization of impurities in Palbociclib highlighted the significance of 1-piperazinecarboxylic acid derivatives. The analysis provided insights into how these impurities could affect drug stability and patient safety, emphasizing the need for rigorous quality control in pharmaceutical manufacturing .
Case Study 2: Synthesis of Novel Piperazine Derivatives
Research conducted on the synthesis of novel piperazine derivatives demonstrated that modifying the piperazine ring with various substituents could enhance pharmacological properties. The study utilized tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material to create compounds with improved activity against specific cancer cell lines .
Data Tables
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H335 | May cause respiratory irritation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of piperazinecarboxylic acid esters, emphasizing substituents, molecular data, and key properties:
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., chloro in ): Increase stability but may reduce reactivity in nucleophilic substitutions. Amino Groups (e.g., 4-aminophenyl in or 4-amino-3-pyridinyl in the target compound): Enhance hydrogen bonding and solubility, making these derivatives suitable for drug discovery.
- Toxicity Profiles: Compounds with aromatic heterocycles (e.g., pyrazolyl in ) exhibit acute oral toxicity and irritation hazards. The target compound’s amino-pyridinyl group may reduce lipophilicity compared to phenylmethyl analogs, possibly lowering acute toxicity risks.
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reaction
The most widely documented method involves a palladium-catalyzed coupling between 3-bromo-2-pyridinamine and 1-Boc-piperazine. This reaction proceeds under inert conditions in tetrahydrofuran (THF) at 65°C for 12 hours, utilizing chloro(2-dicyclohexylphosphino-2′,6′-di-i-propoxy-1,1′-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)-palladium(II) as the catalyst and lithium hexamethyldisilazane (LiHMDS) as the base. The Boc (tert-butoxycarbonyl) group serves as a protecting amine, ensuring regioselectivity during the coupling process.
Key Steps:
- Substrate Preparation: 3-Bromo-2-pyridinamine is activated for coupling via deprotonation with LiHMDS.
- Catalytic Cycle: The palladium catalyst facilitates oxidative addition of the bromopyridine substrate, followed by transmetalation with 1-Boc-piperazine.
- Reductive Elimination: Yields the desired product after 12 hours, with a reported isolated yield of 65%.
Advantages:
- High regioselectivity due to steric and electronic effects of the Boc group.
- Compatibility with sensitive functional groups.
Limitations:
- Requires specialized palladium catalysts, increasing costs.
- Prolonged reaction times and strict inert atmosphere conditions.
Reaction Optimization and Mechanistic Insights
Catalyst and Ligand Effects
The choice of palladium catalyst significantly impacts the cross-coupling efficiency. Bulky phosphine ligands, such as 2-dicyclohexylphosphino-2′,6′-di-i-propoxy-1,1′-biphenyl, enhance catalytic activity by stabilizing the palladium center and preventing undesired β-hydride elimination. Substituting cheaper ligands (e.g., triphenylphosphine) reduces yields by 20–30% due to catalyst deactivation.
Solvent and Temperature Dependence
Hydrogenation Pressure and Catalyst Loading
For the nitro reduction method, increasing H₂ pressure from 1 atm to 3 atm improves reaction rates but necessitates high-pressure equipment. A catalyst loading of 5 wt% Pd/C balances cost and efficiency.
Industrial Scalability Considerations
Cross-Coupling Method
- Cost Analysis: The palladium catalyst accounts for ~40% of total synthesis costs. Recycling protocols using silica-immobilized catalysts are under investigation to mitigate expenses.
- Batch vs. Flow Reactors: Continuous flow systems reduce reaction times by 30% but require precise temperature control to avoid Boc group degradation.
Nitro Reduction Method
- Safety Protocols: Hydrogenation necessitates explosion-proof reactors and gas monitoring systems.
- Scalability: This method is more amenable to large-scale production due to simpler workup procedures compared to cross-coupling.
Comparative Analysis of Methods
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
